

4-(Diethylamino)salicylaldehyde and its role as an organic building block

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Diethylamino)salicylaldehyde

Cat. No.: B093021

[Get Quote](#)

An In-depth Technical Guide to **4-(Diethylamino)salicylaldehyde** as an Organic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction

4-(Diethylamino)salicylaldehyde, also known as 4-(diethylamino)-2-hydroxybenzaldehyde, is a versatile organic compound that serves as a crucial intermediate and building block in modern organic synthesis.^[1] Its molecular structure, featuring a salicylaldehyde core substituted with a diethylamino group at the para position, provides multiple reactive sites, making it an ideal precursor for the synthesis of a wide range of complex molecules.^{[1][2]} This compound is particularly significant in the development of dyes, fluorescent probes, Schiff bases, and metal complexes.^{[1][2][3]} The presence of the electron-donating diethylamino group enhances the electron density of the aromatic ring, influencing the chemical and photophysical properties of its derivatives.^[3] This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Physicochemical and Spectroscopic Properties

4-(Diethylamino)salicylaldehyde is a beige to purple crystalline powder.^[4] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of **4-(Diethylamino)salicylaldehyde**

Property	Value	Reference(s)
Molecular Formula	$C_{11}H_{15}NO_2$	[2]
Molecular Weight	193.24 g/mol	
CAS Number	17754-90-4	[1]
Melting Point	60-62 °C (lit.)	[5] [6]
Boiling Point	329.46°C (rough estimate)	[5]
Density	1.0945 (rough estimate)	[5]
Appearance	Beige to purple crystalline powder	[4] [5]
Solubility	Insoluble in water; Slightly soluble in DMSO and Methanol; Soluble in ethanol, acetone, and ether.	[3] [4] [5]
pKa	8.29 ± 0.10 (Predicted)	[5]
Storage	Store in a cool, dry, dark place in a tightly sealed container. [5] [7]	

Table 2: Spectroscopic and Computational Data for **4-(Diethylamino)salicylaldehyde**

Data Type	Identifier/Value	Reference(s)
Linear Formula	$(C_2H_5)_2NC_6H_3-2-(OH)CHO$	
SMILES	CCN(CC)c1ccc(C=O)c(O)c1	[6]
InChI	1S/C11H15NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3	[6]
InChIKey	XFVZSRRZZNLWBW-UHFFFAOYSA-N	[5][6]
1H NMR Spectrum	Data available in spectral databases.	[8][9]
Raman Spectrum	Data available in spectral databases.	[10]
Mass Spectrometry	Data available in spectral databases.	[11]

Synthesis of 4-(Diethylamino)salicylaldehyde

The synthesis of **4-(Diethylamino)salicylaldehyde** is commonly achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

Experimental Protocol: Vilsmeier-Haack Synthesis[4][7]

- Preparation of the Vilsmeier Reagent: In a reaction vessel, N,N-dimethylformamide (DMF, 3.65 mL, 0.05 mol) is cooled to a temperature between 5-10 °C with continuous stirring.[4][5]
- Phosphorus oxychloride ($POCl_3$, 2.75 mL, 0.03 mol) is added dropwise to the cooled DMF, maintaining the temperature at 5-10 °C.[4][5]
- Formylation Reaction: A solution of 3-(N,N-diethylamino)phenol (0.01 mmol) dissolved in DMF (6 mL) is slowly added to the Vilsmeier reagent mixture at the same temperature.[4][5]
- The reaction mixture is then heated to 75 °C and stirred at this constant temperature for 4 hours.[4][5]

- Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and slowly poured into 60 mL of ice water.[4][5]
- The resulting mixture is neutralized with a sodium carbonate solution, which causes a brown solid to precipitate.[4][5]
- The solid product is collected by filtration, washed with cold water, and dried.[4][5]
- The crude product is recrystallized from ethanol to yield pure **4-(diethylamino)salicylaldehyde**. The typical yield is around 80%.[4][5]

Diagram 1: Synthesis of 4-(Diethylamino)salicylaldehyde

[Click to download full resolution via product page](#)Diagram 1: Synthesis of **4-(Diethylamino)salicylaldehyde**.

Role as a Versatile Organic Building Block

The chemical structure of **4-(diethylamino)salicylaldehyde**, containing an aldehyde group, a phenolic hydroxyl group, and a diethylamino group, imparts it with rich chemical reactivity, making it a valuable building block.[1][3]

Synthesis of Schiff Bases

One of the most common applications of **4-(diethylamino)salicylaldehyde** is in the synthesis of Schiff bases through condensation reactions with primary amines.[2][4] These Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[2][12]

Experimental Protocol: Synthesis of a Schiff Base Ligand[12][13]

- Reactant Preparation: Dissolve **4-(diethylamino)salicylaldehyde** (0.01 mol) in 20 mL of ethanol in a round-bottom flask.
- In a separate container, dissolve an equimolar amount of a primary amine (e.g., aniline, 0.01 mol) in ethanol.
- Condensation Reaction: Add the aniline solution to the **4-(diethylamino)salicylaldehyde** solution. Add a few drops of a catalyst, such as anhydrous $ZnCl_2$, to the mixture.[12]
- Reflux the reaction mixture at 100°C for approximately 3 hours.[12]
- Isolation: After cooling the reaction mixture, the resulting solid product is collected by filtration.
- Purification: The solid is washed with distilled water, followed by cold ethanol, and then dried in a vacuum desiccator. The pure Schiff base can be obtained by recrystallization from ethanol.[12]

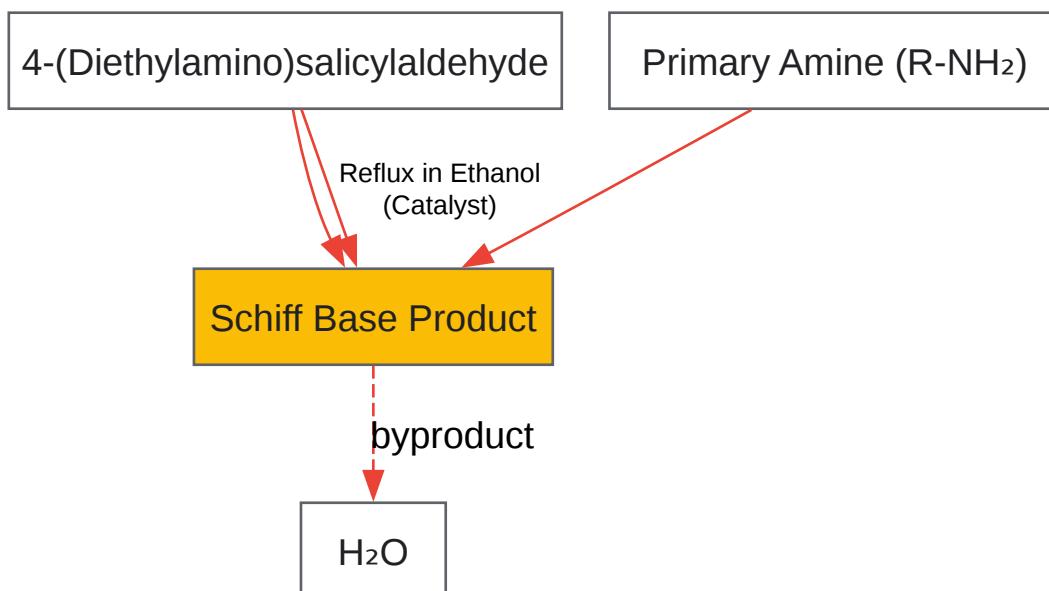


Diagram 2: General Schiff Base Formation

[Click to download full resolution via product page](#)

Diagram 2: General Schiff Base Formation.

Precursor for Fluorescent Probes and Dyes

The extended π -conjugated system and the presence of the electron-donating diethylamino group make **4-(diethylamino)salicylaldehyde** and its derivatives highly fluorescent.[3][14] It is a key precursor for synthesizing organic pigments and functional dyes, such as dispersed fluorescent yellow, orange, and red dyes.[3][15] By reacting it with various nucleophiles, a diverse library of fluorescent probes can be developed for detecting metal ions, anions, and biologically relevant molecules.[14][16] For instance, it has been used to construct probes for detecting hydrazine (N_2H_4) and hypochlorite (ClO^-).[16]

Synthesis of Metal Complexes

Schiff bases derived from **4-(diethylamino)salicylaldehyde** act as multidentate ligands that readily form stable complexes with various metal ions, including $\text{Zn}(\text{II})$, $\text{Cd}(\text{II})$, $\text{Sn}(\text{II})$, $\text{Pb}(\text{II})$, and $\text{Ni}(\text{II})$.[12][17] These metal complexes have been investigated for a wide range of applications, including:

- Catalysis: Their structures are suitable for catalytic applications in various organic transformations.[2]

- Biological Activity: Many of these complexes exhibit significant antibacterial and pharmacological properties, with the metal complexes often showing enhanced bioactivity compared to the free Schiff base ligand.[12]
- Non-Linear Optics (NLO): Certain metal complexes have shown potential for use in non-linear optical materials.[18]

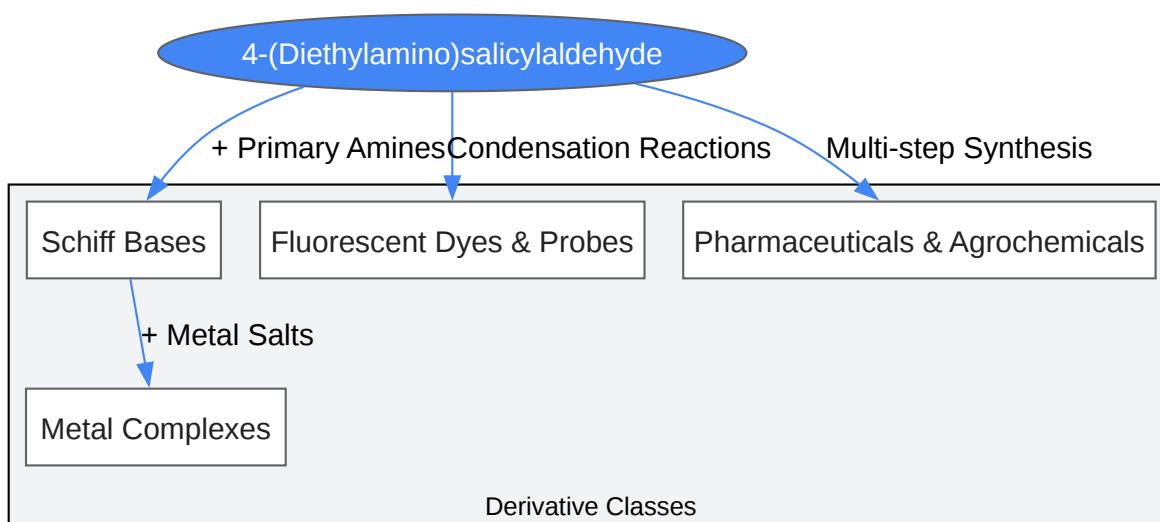


Diagram 3: Versatility as a Building Block

[Click to download full resolution via product page](#)

Diagram 3: Versatility as a Building Block.

Applications in Drug Development

The scaffold of **4-(diethylamino)salicylaldehyde** is structurally related to 4-(diethylamino)benzaldehyde (DEAB), a well-known pan-inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[19] ALDHs are overexpressed in various cancers, including prostate cancer, and are considered important therapeutic targets.[19] Derivatives of **4-(diethylamino)salicylaldehyde**, particularly Schiff bases and their metal complexes, are being explored for their potential as therapeutic agents.[12] For example, a multifunctional heterocyclic Schiff base derived from this aldehyde was designed as a potential metal chelator for applications in Alzheimer's disease research. The synthesis of various analogs allows for

the exploration of structure-activity relationships to develop more potent and isoform-selective ALDH inhibitors or other bioactive compounds.[19]

Safety and Handling

4-(Diethylamino)salicylaldehyde is classified as an irritant and requires careful handling to avoid exposure.[20]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Measures:
 - Handling: Use with adequate ventilation and avoid breathing dust.[7][20] Wash hands thoroughly after handling.[20][21] Avoid contact with skin, eyes, and clothing.[21]
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and clothing.[20] A NIOSH-approved respirator (e.g., N95 dust mask) should be used when necessary.[7]
 - Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][20] The compound is noted to be air-sensitive and hygroscopic.[5][22]
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[20]
 - Skin Contact: Flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[20]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[20]
 - Ingestion: Do not induce vomiting. Rinse mouth with water.[20] In all cases of exposure, seek immediate medical attention.[20][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Buy 4-(Diethylamino)salicylaldehyde | 17754-90-4 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-(Diethylamino)salicylaldehyde | 17754-90-4 [chemicalbook.com]
- 5. 4-(Diethylamino)salicylaldehyde CAS#: 17754-90-4 [m.chemicalbook.com]
- 6. 4-(二乙氨基)水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Diethylamino-2-hydroxybenzaldehyde(17754-90-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4-(N,N-Diethylamino)salicylaldehyde | 17754-90-4 | FD38639 [biosynth.com]
- 15. 4-(Diethylamino)salicylaldehyde 17754-90-4 - Career Henan Chemical Co. [coreychem.com]
- 16. A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC

[pmc.ncbi.nlm.nih.gov]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. aksci.com [aksci.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [4-(Diethylamino)salicylaldehyde and its role as an organic building block]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093021#4-diethylamino-salicylaldehyde-and-its-role-as-an-organic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com